Thrombospondin-1 (1016-1021) (human, bovine, mouse)

Description

Thrombospondin-1 (TSP-1) is a multifunctional extracellular matrix glycoprotein involved in cell adhesion, angiogenesis, and tumor suppression . The peptide fragment TSP-1 (1016-1021) corresponds to residues 1016–1021 of human TSP-1 and is part of the C-terminal cell-binding domain (CBD). This hexapeptide (sequence: Arg-Phe-Tyr-Val-Val-Met, RFYVVM) is conserved across human, bovine, and mouse species, enabling cross-species reactivity .

Properties

IUPAC Name |

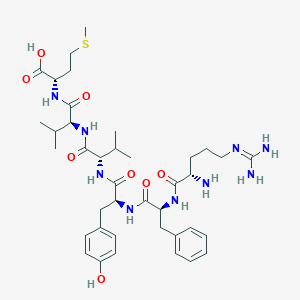

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHSWWYUHREZCY-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Human TSP-1 Isolation

Human TSP-1 is predominantly purified from platelet-rich plasma (PRP) due to its high concentration in platelet α-granules. Fresh platelets are isolated from healthy donors via differential centrifugation and activated with thrombin (0.1–1 U/mL) to induce degranulation. The releasate is clarified by sequential centrifugation (800 × g for 10 minutes, followed by 14,000 × g for 20 minutes) to remove cellular debris.

Key Steps:

-

Negative Affinity Chromatography : Gelatin-agarose columns remove fibronectin contaminants by exploiting TSP-1’s lack of gelatin-binding activity.

-

Heparin Affinity Chromatography : The clarified releasate is applied to heparin-agarose equilibrated with Tris-HCl (pH 7.4) containing 150 mM NaCl. TSP-1 is eluted using a stepwise NaCl gradient (0.6–1.0 M).

-

Size Exclusion Chromatography : Heparin-purified TSP-1 is further resolved via Sephacryl S-300 HR columns in 800 mM NaCl to dissociate TGF-β and prevent aggregation.

Yield : 0.5–1 mg TSP-1 per unit of platelets, with purity confirmed by SDS-PAGE (140 kDa band under non-reducing conditions).

Table 1: Human TSP-1 Purification Summary

| Step | Buffer Conditions | Target Contaminants Removed | Yield (mg/unit platelets) |

|---|---|---|---|

| Platelet Activation | 0.1 U/mL thrombin | Cellular debris | N/A |

| Gelatin-Agarose | Tris-HCl, pH 7.4 + 150 mM NaCl | Fibronectin | ~3–5 mg total |

| Heparin-Agarose | 0.6 M NaCl elution | Other heparin-binding proteins | 0.25–0.55 mg/mL |

| Size Exclusion | 800 mM NaCl | Aggregates, TGF-β | 0.5–1 mg |

Bovine and Mouse TSP-1 Adaptations

Bovine TSP-1 purification parallels human methods but requires interspecies adjustments. For bovine platelets, heparin affinity chromatography employs lower salt concentrations (0.5 M NaCl) due to weaker heparin-binding affinity. Mouse TSP-1, however, is often isolated from endothelial cell cultures due to limited platelet availability. Murine endothelial cells (e.g., bEnd.3) are stimulated with PMA (50 nM) to upregulate TSP-1 expression, followed by heparin affinity purification.

Critical Consideration : Protease inhibitors (e.g., PMSF, leupeptin) are essential in murine protocols to counteract calcium-dependent proteases.

Recombinant Expression of TSP-1 (1016–1021)

Bacterial Expression Systems

The TSP-1 (1016–1021) fragment is synthesized via recombinant DNA technology. The cDNA encoding residues 1016–1021 (sequence: VTCGKGQK ) is cloned into pET-28a(+) vectors with an N-terminal His-tag for nickel affinity purification. E. coli BL21(DE3) cells are induced with 0.5 mM IPTG at 18°C for 16 hours to minimize inclusion body formation.

Purification Protocol:

-

Lysis : Sonication in 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.

-

Nickel Affinity : Elution with 250 mM imidazole.

-

Thrombin Cleavage : Remove His-tag using thrombin (2 U/mg, 4 hours, 25°C).

Yield : 5–10 mg/L culture, confirmed by MALDI-TOF (theoretical mass: 690.8 Da).

Mammalian Expression Systems

For post-translational modifications (e.g., glycosylation), HEK293 cells are transfected with pcDNA3.1-TSP1(1016–1021)-Fc constructs. The Fc tag facilitates Protein A affinity purification.

Table 2: Recombinant TSP-1 (1016–1021) Expression Comparison

| System | Yield | Modifications | Purity |

|---|---|---|---|

| E. coli | 5–10 mg/L | None | >95% (SDS-PAGE) |

| HEK293 | 1–2 mg/L | N-linked glycosylation | >90% (HPLC) |

Solid-Phase Peptide Synthesis (SPPS)

Human and Bovine Sequences

The human TSP-1 (1016–1021) sequence (VTCGKGQK ) is synthesized using Fmoc chemistry on Rink amide resin. Critical steps include:

-

Cysteine Protection : Trt-group for disulfide bond formation.

-

Coupling Conditions : HBTU/HOBt activation, 2× 1-hour couplings.

-

Cleavage : TFA/TIS/water (95:2.5:2.5) for 2 hours.

Mouse-Specific Variants

Murine TSP-1 (1016–1021) differs by one residue (VTCGKGQH ). SPPS follows the same protocol but incorporates Fmoc-His(Trt)-OH at position 1021.

Functional Validation

CD36 Binding Assay

Recombinant or synthetic peptides are tested for CD36 binding using surface plasmon resonance (SPR). TSP-1 (1016–1021) immobilizes on CM5 chips, and CD36-Fc is injected at 0.1–10 μM. Human and bovine peptides show K<sub>D</sub> = 50–100 nM, while murine variants exhibit weaker binding (K<sub>D</sub> = 200–300 nM).

Anti-Angiogenic Activity

In vitro endothelial cell migration assays (Boyden chamber) demonstrate 60–70% inhibition of VEGF-induced migration at 10 μM peptide concentration.

Challenges and Optimization

-

Proteolytic Degradation : Murine TSP-1 is susceptible to matrix metalloproteinases (MMPs). Adding GM6001 (10 μM) during purification preserves integrity.

-

Disulfide Bond Scrambling : SPPS protocols require rigorous oxidative folding (0.1 M NH<sub>4</sub>HCO<sub>3</sub>, pH 8.0, 48 hours) to ensure correct cystine connectivity .

Chemical Reactions Analysis

Receptor Binding and Signaling Pathways

CD36 and CD47 Interactions

The 1016-1021 sequence is part of the TSP-1 domain that binds to integrin-associated protein (IAP/CD47) and CD36 receptors, enabling downstream signaling:

-

CD36 Binding : This interaction inhibits angiogenesis by activating endothelial cell apoptosis via caspase-3 pathways .

-

CD47 Binding : Enhances platelet aggregation by antagonizing nitric oxide (NO)/cGMP signaling, thereby stabilizing αIIbβ3 integrin activation .

Key Observations

-

TSP-1 (1016-1021) reverses NO-mediated suppression of platelet adhesion by reducing cGMP levels and blocking cGMP-dependent protein kinase activation .

-

In CD36-null models, the anti-angiogenic effects of this peptide are abolished, confirming its receptor specificity .

Enzymatic Cleavage and Structural Modifications

Proteolytic Processing

TSP-1 is cleaved by proteases such as ADAMTS1, generating fragments that retain functional motifs:

-

ADAMTS1 Cleavage : Produces N-terminal (before residue 313) and C-terminal (after residue 1054) fragments . Although the 1016-1021 sequence lies outside these cleavage sites, adjacent regions influence its accessibility.

-

Metal Ion Dependence : ADAMTS1 activity requires zinc and calcium, which stabilize enzyme-substrate interactions .

Structural Stability

-

The peptide’s RFYVVM sequence forms a β-strand structure, stabilized by hydrophobic interactions (Val-Val-Met) and aromatic stacking (Phe-Tyr) .

Functional Assays and Biological Activity

Platelet Aggregation Studies

Angiogenesis Modulation

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its complex structure and functional groups.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. The amino acid residues allow it to interact with proteins and enzymes, potentially inhibiting their activity. The phenyl and sulfanyl groups contribute to its binding affinity and specificity, making it a potent molecule for various biological applications.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₃₉H₅₉N₉O₈S

- Molecular Weight : 814.01 g/mol

- Charge (pH 7.0) : +2.97

- Hydrophobicity : 1.28 (moderate hydrophobicity)

- Function : Inhibits cell adhesion by binding to integrins (e.g., α6β1) and CD47, modulating angiogenesis and tumor progression .

This peptide is chemically synthesized with high purity (≥95%) and is used in research to study TSP-1-mediated pathways .

Comparison with Similar Compounds

TSP-1-derived peptides and mimetics are studied for their roles in angiogenesis, apoptosis, and tumor suppression. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of TSP-1-Derived Peptides

Key Findings:

Sequence Length and Functional Domains: TSP-1 (1016-1021) and (1016-1023) share the core sequence RFYVVM but differ in additional residues (e.g., Trp-Lys in 1016-1023). The extended sequence in 1016-1023 enhances binding to laminin and melanoma cell adhesion . ABT-510 and Type I repeat peptides target distinct regions of TSP-1 (type I repeats vs. CBD), leading to divergent effects: ABT-510 suppresses nitric oxide (NO) in vascular cells, while type I peptides activate TGF-β1 and apoptosis .

Receptor Specificity :

- TSP-1 (1016-1021) primarily binds CD47 and α6β1 integrin, inhibiting angiogenesis and tumor growth .

- 4N1 , a CD47 agonist, shares functional overlap with TSP-1 (1016-1021) but uses a longer sequence for stronger receptor activation .

Species Conservation :

- TSP-1 (1016-1021) is conserved in human, bovine, and mouse, enabling translational studies . In contrast, 4N1 is optimized for human CD47 .

Biological Activity: Anti-angiogenic Effects: TSP-1 (1016-1021) and ABT-510 both inhibit angiogenesis but via different receptors (CD47 vs. CD36) .

Research Implications and Clinical Relevance

- Tumor Suppression : Overexpression of full-length TSP-1 reduces tumor growth and metastasis by 50% in breast cancer models, partially attributed to CBD-mediated effects .

- Therapeutic Design : TSP-1 (1016-1021) is a template for developing anti-angiogenic drugs, but its short half-life limits efficacy. Modified mimetics like ABT-510 show improved stability .

- Contradictory Roles : Truncated TSP-1 (lacking the CBD) promotes tumor growth, highlighting the critical role of the 1016-1021 region in anti-tumor activity .

Biological Activity

Thrombospondin-1 (TSP-1) is a multifunctional glycoprotein involved in various biological processes, including angiogenesis, inflammation, and tissue repair. The peptide fragment TSP-1 (1016-1021) has garnered attention for its specific biological activities across species, including humans, bovines, and mice. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Thrombospondin-1

TSP-1 is a matricellular protein primarily produced by platelets and various cell types. It plays a pivotal role in modulating cellular functions through its interactions with multiple receptors, including CD36 and various integrins. TSP-1 is known to inhibit angiogenesis and regulate inflammation, making it a critical factor in both normal physiological processes and pathological conditions such as cancer and cardiovascular diseases.

Biological Functions of TSP-1 (1016-1021)

Inhibition of Angiogenesis:

TSP-1 exerts its anti-angiogenic effects primarily through its interaction with CD36. This interaction inhibits endothelial cell proliferation and migration, essential steps in new blood vessel formation. Research indicates that TSP-1 can also modulate the activity of vascular endothelial growth factor (VEGF) through both VEGF-dependent and independent pathways .

Regulation of Inflammation:

TSP-1 is involved in the inflammatory response by promoting the resolution of inflammation. It enhances the phagocytic activity of macrophages and neutrophils towards apoptotic cells and pathogens. This function is crucial during acute inflammatory responses where TSP-1 levels increase significantly . Additionally, TSP-1 can induce apoptosis in T cells, thereby modulating immune responses .

TGF-β Activation:

One of the significant roles of TSP-1 is its ability to activate latent transforming growth factor-beta (TGF-β). This activation is essential for wound healing and tissue repair but can also contribute to fibrosis if dysregulated . The amino acid sequence RFK within TSP-1 is critical for this interaction with the latency-associated peptide (LAP) that binds TGF-β .

Case Studies

-

Neovascular Age-related Macular Degeneration (nAMD):

A study demonstrated that TSP-1 mimetic polymers exhibited superior efficacy in inhibiting choroidal sprouting compared to standard anti-VEGF treatments in mouse models of nAMD. These polymers showed prolonged half-lives and no toxicity at therapeutic concentrations . -

Platelet Function:

Research indicates that TSP-1 enhances platelet activation and stabilizes platelet aggregates by protecting von Willebrand factor (VWF) from degradation by ADAMTS13. This function underscores TSP-1's role in thrombus formation during vascular injury .

Data Table: Biological Activities of TSP-1 (1016-1021)

Q & A

Q. What is the structural and functional significance of the RFYVVMWK sequence in Thrombospondin-1 (1016-1021) across species?

The RFYVVMWK octapeptide is a critical motif within the cell-binding domain (CBD) of Thrombospondin-1 (TSP-1), conserved across human, bovine, and mouse isoforms . This sequence mediates cellular adhesion via interactions with integrins (e.g., α3β1) and other receptors, as demonstrated by its ability to support G361 melanoma cell attachment and inhibit rec CBD-mediated adhesion . Structural studies reveal its conservation in TSP-1 subtypes and homology to laminin F9 fragments, suggesting evolutionary preservation of adhesive functions . To validate conservation, researchers use sequence alignment tools (e.g., Clustal Omega) and functional assays like cell adhesion assays with species-specific cell lines.

Q. How is the cell adhesion activity of Thrombospondin-1 (1016-1021) experimentally assessed?

Cell adhesion assays are performed using collagen-coated Boyden chambers or 96-well plates. For example:

- G361 melanoma cells are seeded onto plates pre-coated with TSP-1 (1016-1021) (10–50 µg/ml) and incubated at 37°C for 1–2 hours .

- Adherent cells are quantified via crystal violet staining or fluorescence labeling.

- Competitive inhibition assays using soluble peptides (e.g., 4N1, a CD47 agonist) validate receptor specificity .

- Controls include scrambled peptides or blocking antibodies against integrins (e.g., anti-α3β1) .

Advanced Research Questions

Q. How does Thrombospondin-1 (1016-1021) modulate integrin α3β1 expression and signaling in cancer cells?

TSP-1 (1016-1021) regulates integrin α3β1 expression through receptor clustering and downstream signaling. In TSP-1-null mammary tumor cells, integrin α3β1 levels are reduced, leading to impaired migration and cytoskeletal organization . Methodologies include:

- Western blotting : Compare integrin expression in wild-type vs. TSP-1-null cells using antibodies like anti-α3 (1:500 dilution) and anti-β1 (1:3000) .

- Migration assays : Use Boyden chambers with collagen-coated membranes to assess chemotaxis in response to TSP-1 peptides (20,000 cells/ml) .

- Actin staining : Phalloidin-based immunofluorescence to visualize cytoskeletal changes in TSP-1-deficient cells .

Q. What experimental approaches resolve contradictory roles of TSP-1 in tumor progression (e.g., anti-angiogenic vs. pro-migratory)?

Contradictory roles arise from tissue-specific receptor interactions. Key strategies include:

- Receptor profiling : Quantify TSP-1-binding receptors (e.g., CD47, integrins, CD36) via flow cytometry or co-immunoprecipitation (Co-IP) in tumor vs. stromal cells .

- Conditional knockout models : Compare tumor growth and metastasis in endothelial-specific vs. epithelial-specific TSP-1 KO mice .

- Domain-specific inhibitors : Test truncated peptides (e.g., RFYVVMWK vs. laminin F9 fragments) to dissect functional regions .

Q. How can researchers design experiments to study TSP-1 (1016-1021) interactions with CD47 in hydrogen sulfide (H₂S) signaling?

TSP-1 inhibits H₂S signaling via CD47-dependent pathways, affecting vasodilation and tumor metabolism . Experimental design:

- Co-IP and pull-down assays : Use biotinylated TSP-1 peptides to capture CD47 complexes from cell lysates.

- H₂S quantification : Measure H₂S levels in TSP-1-treated vs. untreated cells using methylene blue assays .

- siRNA knockdown : Silence CD47 in cancer cells (e.g., MDA-MB-231) to assess TSP-1’s H₂S-modulatory effects .

Q. What are the challenges in synthesizing and purifying TSP-1 (1016-1021) peptides for functional studies?

Synthesis challenges include maintaining disulfide bonds and avoiding oxidation of methionine residues. Protocols involve:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with resins (e.g., Rink amide) for C-terminal amidation .

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) to achieve >95% purity .

- Storage : Lyophilize peptides and store at -80°C in airtight vials to prevent degradation .

Methodological Considerations

Q. How to validate specificity of antibodies targeting TSP-1 (1016-1021) in cross-species studies?

- Epitope mapping : Compare peptide sequences across species (e.g., human RFYVVMWK vs. mouse RFYVVMWK) .

- Western blotting : Test antibodies on lysates from TSP-1 KO vs. wild-type cells (e.g., polyclonal anti-TSP-1 at 1:500 dilution) .

- Blocking peptides : Pre-incubate antibodies with excess TSP-1 (1016-1021) to confirm signal reduction .

Q. What statistical methods address variability in TSP-1 expression data across experimental models?

- Normalization : Use endogenous controls (e.g., GAPDH, β-actin) with stable expression in tumor tissues .

- Meta-analysis : Pool data from multiple studies (e.g., TSP-1 serum levels in hypertension) using random-effects models to account for heterogeneity .

- Power analysis : Ensure sample sizes (n ≥ 6 per group) for migration assays to detect ≥1.5-fold changes .

Tables for Key Data

Q. Table 1. Conserved AREs in TSP-1 3’UTR Across Species

| Species | Sequence Identity (%) | Conserved AREs | Reference |

|---|---|---|---|

| Human | 100 | 6 | |

| Mouse | 83 | 6 | |

| Rat | 70 | 4 |

Q. Table 2. Functional Assays for TSP-1 (1016-1021)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.